3-(2-(Benzylthio)acetamido)benzofuran-2-carboxamide
Description
3-(2-(Benzylthio)acetamido)benzofuran-2-carboxamide is a synthetic small molecule characterized by a benzofuran core substituted with a benzylthioacetamido group at position 3 and a carboxamide moiety at position 2. The carboxamide and acetamido functionalities suggest hydrogen-bonding capabilities, which are critical for interactions with biological targets.
Properties
IUPAC Name |
3-[(2-benzylsulfanylacetyl)amino]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c19-18(22)17-16(13-8-4-5-9-14(13)23-17)20-15(21)11-24-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H2,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGFJWAFZKURBAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(2-(Benzylthio)acetamido)benzofuran-2-carboxamide involves multiple steps. One common synthetic route includes the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through a free radical cyclization cascade, which is an efficient method for constructing polycyclic benzofuran compounds.
Introduction of Benzylthio Group: The benzylthio group is introduced via a nucleophilic substitution reaction, where a suitable benzyl halide reacts with a thiol derivative.
Acetamido Group Addition: The acetamido group is added through an acylation reaction, typically using acetic anhydride or acetyl chloride in the presence of a base.
Final Coupling: The final step involves coupling the benzofuran core with the benzylthioacetamido moiety under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Chemical Reactions Analysis
Nucleophilic Substitution at the Benzylthio Group
The benzylthio (-S-CH₂C₆H₅) group undergoes nucleophilic substitution under mild conditions. Key reactions include:
Mechanistic Insight :
The benzylthio group’s sulfur atom acts as a soft nucleophile. In polar aprotic solvents (e.g., DMF), the C–S bond undergoes cleavage via SN2 mechanisms, particularly at elevated temperatures .
Oxidation Reactions
The benzylthio moiety is susceptible to oxidation, yielding sulfoxides or sulfones:
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 25°C, 4 h | Sulfoxide derivative | 78% | |
| mCPBA | DCM, 0°C → RT, 2 h | Sulfone derivative | 85% |
Research Findings :
-
Oxidation to sulfones enhances electrophilicity, making the compound more reactive in subsequent cross-coupling reactions .
-
Sulfoxide intermediates exhibit chirality, enabling applications in asymmetric synthesis .
Transamidation of the Acetamido Group
The acetamido (-NHCOCH₃) group participates in transamidation under acidic or basic conditions:
| Reagent | Conditions | Outcome | Source |
|---|---|---|---|
| Boc₂O/DMAP | MeCN, 60°C, 5 h → toluene, amine, 60°C | Replacement with primary/secondary amines | |
| NH₃ (g) | Ethanol, reflux, 12 h | Conversion to free amine (-NH₂) |
Key Study :
A one-pot transamidation protocol (Boc protection followed by aminolysis) achieved 90% yield for aryl amine derivatives, demonstrating high modularity for drug discovery .
C–H Functionalization of the Benzofuran Core
The benzofuran ring undergoes regioselective C–H arylation at the C3 position:
| Catalyst System | Conditions | Aryl Group | Yield | Source |
|---|---|---|---|---|
| Pd(OAc)₂/8-AQ ligand | DMA, 120°C, 24 h | Heteroaryl | 82% | |
| CuI/1,10-phenanthroline | DMF, 100°C, 18 h | Aryl halides | 75% |
Mechanistic Pathway :
Palladium-catalyzed C–H activation directs electrophilic substitution at the electron-rich C3 position, enabling diversification for structure-activity studies .
Hydrolysis of the Carboxamide Group
The terminal carboxamide (-CONH₂) undergoes hydrolysis under acidic or enzymatic conditions:
| Conditions | Product | Application | Source |
|---|---|---|---|
| 6 M HCl, reflux, 8 h | Carboxylic acid derivative | Prodrug activation | |
| Lipase (CAL-B), pH 7.4, 37°C | Free carboxylic acid | Biocatalytic modification |
Biological Relevance :
Hydrolysis to the carboxylic acid enhances water solubility, critical for pharmacokinetic optimization .
Cross-Coupling Reactions
The iodine-free benzofuran scaffold participates in Suzuki-Miyaura couplings:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃ | DME/H₂O (3:1), 80°C, 12 h | Biaryl derivatives | 88% |
Synthetic Utility :
Cross-coupling introduces aryl/heteroaryl groups, expanding the compound’s utility in materials science .
Photochemical Reactions
UV irradiation induces benzofuran ring-opening:
| Conditions | Product | Mechanism | Source |
|---|---|---|---|
| UV (254 nm), MeOH, 6 h | Quinone methide intermediate | Radical-mediated rearrangement |
Applications :
Photoreactivity enables controlled release in prodrug systems .
Scientific Research Applications
3-(2-(Benzylthio)acetamido)benzofuran-2-carboxamide has several scientific research applications:
Industry: The compound’s unique chemical structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-(Benzylthio)acetamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its anti-tumor activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The benzofuran core can interact with DNA or proteins, leading to the disruption of cellular processes. Additionally, the benzylthio group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Structural and Functional Group Comparison
The table below summarizes key structural and synthetic differences between the target compound and selected analogues:
Key Observations:
- Core Heterocycles: The benzofuran core (target compound) differs from benzothiazole (Compound 28) and benzothienofuran (Compound 13f) in electronic properties.
- Functional Groups : The benzylthio group in the target compound may increase lipophilicity compared to the sulfamoyl group in Compound 28, which is typically polar and associated with antimicrobial activity . The bromo substituent in Compound 13f could enhance halogen bonding but may reduce solubility .
Structure-Activity Relationship (SAR) Insights
- Lipophilicity vs. Solubility : The benzylthio group (target) may improve membrane penetration but could reduce aqueous solubility compared to polar groups like sulfamoyl (Compound 28).
- Electron-Withdrawing Effects : Bromo substitution (Compound 13f) might enhance binding to electron-rich biological targets but increase metabolic instability .
Biological Activity
3-(2-(Benzylthio)acetamido)benzofuran-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a benzofuran core substituted with a benzylthio group and an acetamido moiety. This unique structure may influence its interaction with biological targets, enhancing its therapeutic potential.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, similar to other benzofuran derivatives that have shown efficacy in cancer models .
- Receptor Interaction : It may bind to various receptors, modulating cellular signaling pathways. This interaction can lead to altered cell proliferation and apoptosis, particularly in cancer cells .
Anticancer Activity
Research indicates that benzofuran derivatives exhibit significant anticancer properties. For instance, studies have shown that related compounds can decrease the viability of various cancer cell lines, including breast, prostate, and colon cancers. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression .
Case Studies
- Colon Cancer : A study demonstrated that benzofuran derivatives exhibited potent antiproliferative effects on colon cancer cell lines, with IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin .
- Breast Cancer : Another investigation highlighted the ability of similar compounds to reduce tumor growth in xenograft models, indicating potential for in vivo efficacy .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Preliminary studies suggest that it may possess activity against certain bacterial strains, although further research is needed to elucidate its spectrum of activity and mechanism.
Structure-Activity Relationship (SAR)
The SAR studies suggest that modifications to the benzofuran structure can significantly impact biological activity. For instance:
- Substituents on the Benzyl Group : Variations in the benzylthio substituent can enhance or diminish activity against specific targets.
- Acetamido Group Modifications : Altering the acetamido moiety may affect solubility and bioavailability, critical factors for therapeutic efficacy .
Comparative Analysis
A comparison with other related compounds reveals unique aspects of this compound:
| Compound | Anticancer Activity | Antimicrobial Activity | Mechanism |
|---|---|---|---|
| Compound A | High (IC50 < 10 µM) | Moderate | Enzyme inhibition |
| Compound B | Moderate (IC50 ~ 20 µM) | High | Receptor modulation |
| This compound | Potentially high | Under investigation | Mixed mechanisms |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
